N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a dimethoxyphenyl group attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting 3-methyl-1,2,4-triazole with a suitable pyridazine derivative under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a condensation reaction between 2,4-dimethoxybenzaldehyde and the triazolopyridazine core. This reaction is typically carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other substituents under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazolopyridazine derivatives with various functional groups.
Scientific Research Applications
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes and receptors.
Materials Science: Due to its unique structure, the compound is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: The compound is studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
Uniqueness
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyphenyl group enhances its potential for interactions with biological targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-10-17-19-15-7-6-14(20-21(10)15)18-16-9-11-4-5-12(22-2)8-13(11)23-3/h4-9H,1-3H3,(H,18,20)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJVUCUWGUTXIJ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NN=CC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1N=C(C=C2)N/N=C/C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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